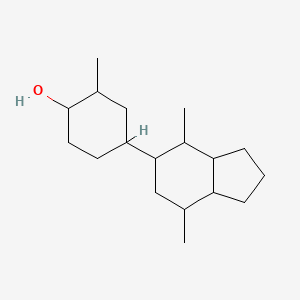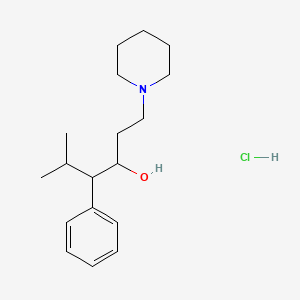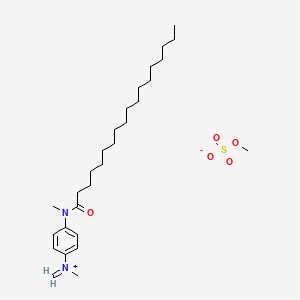
N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate is a chemical compound with the molecular formula C28H52N2O5S and a molecular weight of 528.788 g/mol . This compound is known for its unique structure, which includes a long alkyl chain and a quaternary ammonium group. It is often used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate typically involves the reaction of N,N,N-trimethylaniline with octadecanoyl chloride in the presence of a base such as triethylamine . The resulting product is then quaternized with methyl sulphate to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:
Reacting N,N,N-trimethylaniline with octadecanoyl chloride: in a solvent like or .
Quaternizing the intermediate product: with methyl sulphate under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or .
Reduction: It can be reduced using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and personal care products.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. The quaternary ammonium group interacts with negatively charged components of the membrane, further enhancing its effects .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium chloride
- N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium bromide
- N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium iodide
Uniqueness
Compared to its analogs, N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate is unique due to its specific counterion (methyl sulphate), which can influence its solubility, reactivity, and interaction with biological membranes .
Properties
CAS No. |
82432-28-8 |
|---|---|
Molecular Formula |
C28H50N2O5S |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
methyl-methylidene-[4-[methyl(octadecanoyl)amino]phenyl]azanium;methyl sulfate |
InChI |
InChI=1S/C27H47N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)29(4)26-23-21-25(22-24-26)28(2)3;1-5-6(2,3)4/h21-24H,2,5-20H2,1,3-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
VNJVLVPKGAWFAV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)C1=CC=C(C=C1)[N+](=C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)



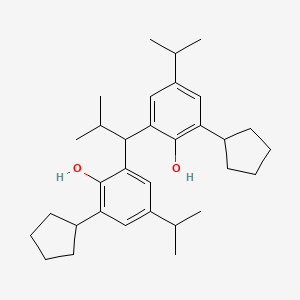


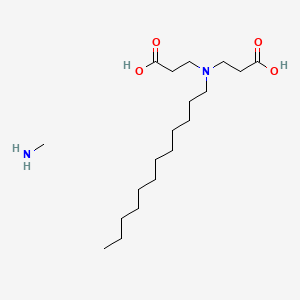
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
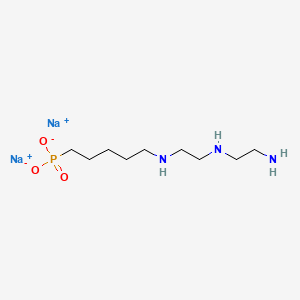
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
